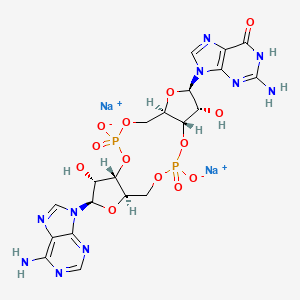![molecular formula C17H16N2O3 B15286678 4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Direct Yellow 24 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. C.I. Direct Yellow 24 is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its bright yellow hue and good solubility in water .
Métodos De Preparación
The synthesis of C.I. Direct Yellow 24 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions. Industrial production methods often involve the use of large-scale reactors where the diazotization and coupling reactions are carried out sequentially. The final product is then isolated, purified, and dried to obtain the dye in its usable form .
Análisis De Reacciones Químicas
C.I. Direct Yellow 24 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Under reductive conditions, the azo bonds in C.I. Direct Yellow 24 can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium dithionite for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
C.I. Direct Yellow 24 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to study the interactions between dyes and different substrates.
Biology: The dye is used in histological staining to highlight specific structures in biological tissues.
Medicine: Research is being conducted on the potential use of C.I. Direct Yellow 24 in drug delivery systems due to its ability to bind to specific cellular components.
Mecanismo De Acción
The mechanism of action of C.I. Direct Yellow 24 involves its ability to form hydrogen bonds and van der Waals interactions with the substrate. The dye molecules align themselves along the cellulose fibers, maximizing these interactions and resulting in strong adherence to the substrate. The molecular targets and pathways involved in this process are primarily the hydroxyl groups present in the cellulose fibers .
Comparación Con Compuestos Similares
C.I. Direct Yellow 24 can be compared with other direct dyes such as C.I. Direct Yellow 12 and C.I. Direct Yellow 50. While all these dyes share similar properties, C.I. Direct Yellow 24 is unique in its specific hue and its ability to provide bright and vibrant colors. Additionally, it has better solubility and wash fastness compared to some other direct yellow dyes .
Similar Compounds
- C.I. Direct Yellow 12
- C.I. Direct Yellow 50
- C.I. Direct Yellow 105
These compounds share similar chemical structures and applications but differ in their specific shades and fastness properties .
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
4-[3-(4-methoxyphenyl)prop-2-enoylamino]benzamide |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-2-12(3-10-15)4-11-16(20)19-14-7-5-13(6-8-14)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20) |
Clave InChI |
ADUAASDQTXSPNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)

![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
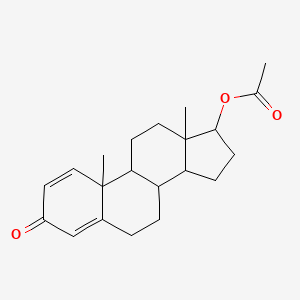
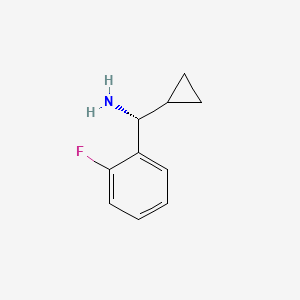

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)
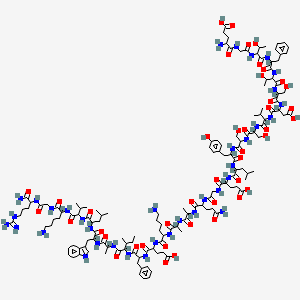
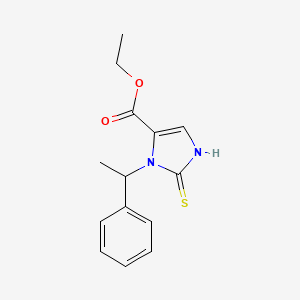
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
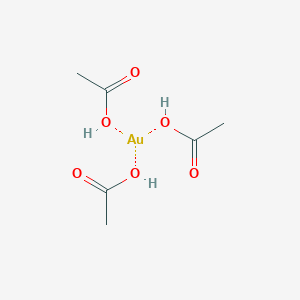
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
